3-(benzylsulfonyl)-N-(6-methylheptan-2-yl)propanamide
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Overview
Description
3-(benzylsulfonyl)-N-(1,5-dimethylhexyl)propanamide is an organic compound that features a benzylsulfonyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylsulfonyl)-N-(1,5-dimethylhexyl)propanamide typically involves the following steps:
Formation of the Benzylsulfonyl Group: The benzylsulfonyl group can be introduced through the reaction of benzyl chloride with sodium sulfite under basic conditions to form benzylsulfonic acid, which is then converted to benzylsulfonyl chloride using thionyl chloride.
Amidation Reaction: The benzylsulfonyl chloride is then reacted with 3-aminopropanoic acid to form the intermediate benzylsulfonylpropanoic acid.
N-Alkylation: The final step involves the N-alkylation of benzylsulfonylpropanoic acid with 1,5-dimethylhexylamine under basic conditions to yield 3-(benzylsulfonyl)-N-(1,5-dimethylhexyl)propanamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(benzylsulfonyl)-N-(1,5-dimethylhexyl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
3-(benzylsulfonyl)-N-(1,5-dimethylhexyl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting sulfonamide-sensitive enzymes.
Materials Science: The compound’s unique structure makes it suitable for the development of novel polymers and materials with specific properties.
Biological Studies: It can be used in studies investigating the biological activity of sulfonamide derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of 3-(benzylsulfonyl)-N-(1,5-dimethylhexyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, inhibiting their activity. The amide group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
3-(benzylsulfonyl)-N-(1,5-dimethylhexyl)butanamide: Similar structure but with a butanamide backbone.
3-(benzylsulfonyl)-N-(1,5-dimethylhexyl)pentanamide: Similar structure but with a pentanamide backbone.
Uniqueness
3-(benzylsulfonyl)-N-(1,5-dimethylhexyl)propanamide is unique due to its specific combination of a benzylsulfonyl group and a propanamide backbone, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H29NO3S |
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Molecular Weight |
339.5 g/mol |
IUPAC Name |
3-benzylsulfonyl-N-(6-methylheptan-2-yl)propanamide |
InChI |
InChI=1S/C18H29NO3S/c1-15(2)8-7-9-16(3)19-18(20)12-13-23(21,22)14-17-10-5-4-6-11-17/h4-6,10-11,15-16H,7-9,12-14H2,1-3H3,(H,19,20) |
InChI Key |
QNDJVTLIIJRVJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)NC(=O)CCS(=O)(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
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